N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine
Overview
Description
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl” part suggests that it has a 4-methoxyphenyl group attached at one nitrogen and two m-tolyl (or 3-methylphenyl) groups attached at the other two nitrogens .
Molecular Structure Analysis
Triazines have a planar, aromatic ring system. The presence of the methoxyphenyl and m-tolyl groups will likely add some bulkiness to the molecule and may influence its overall shape and properties .Chemical Reactions Analysis
Triazines can participate in a variety of reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles. The methoxy and methyl groups may influence the reactivity of the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, we can predict that it’s likely to be a solid at room temperature, given the presence of aromatic rings. It’s likely to have some solubility in organic solvents due to the presence of the aromatic rings and the methoxy group .Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies could involve testing its efficacy and safety in cellular models and animal models. If it’s intended for use in materials science, future research could involve studying its physical properties and how it interacts with other materials .
properties
IUPAC Name |
6-N-(4-methoxyphenyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-16-6-4-8-19(14-16)26-23-28-22(25-18-10-12-21(31-3)13-11-18)29-24(30-23)27-20-9-5-7-17(2)15-20/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJHEAUPUFGPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468942 | |
Record name | N~2~-(4-Methoxyphenyl)-N~4~,N~6~-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine | |
CAS RN |
628725-21-3 | |
Record name | N~2~-(4-Methoxyphenyl)-N~4~,N~6~-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.